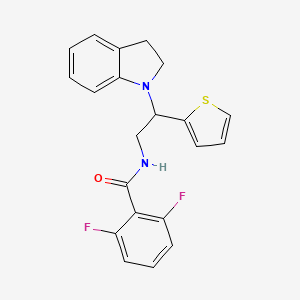
2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C21H18F2N2OS and its molecular weight is 384.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2,6-difluoro-N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, with fluorine atoms at the 2 and 6 positions of the benzamide ring, which may enhance its pharmacological profile. The presence of indole and thiophene moieties further contributes to its diverse biological properties.
The molecular formula of this compound is C21H18F2N2OS, with a molecular weight of 384.44 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H18F2N2OS |
| Molecular Weight | 384.44 g/mol |
| CAS Number | 898433-44-8 |
The biological activity of this compound is believed to be influenced by its electronic structure, particularly due to the electron-withdrawing effects of the fluorine atoms and the electron-rich nature of the indole and thiophene rings. This unique arrangement may facilitate interactions with various biological targets, including enzymes and receptors.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Indole derivatives are known for their anticancer properties. Studies have shown that compounds containing indole structures can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.
- Antimicrobial Properties : Some indole derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential uses in treating infections.
- CNS Activity : Given the indole structure's similarity to serotonin, there is potential for neuropharmacological effects, possibly influencing mood and behavior.
Case Studies
Several studies have explored the biological activities of similar compounds:
- A study on indole derivatives indicated their ability to inhibit specific cancer cell lines effectively, with IC50 values ranging from 1 to 10 µM depending on the structural modifications made to the indole moiety .
- Another research highlighted the anti-inflammatory potential of similar benzamide compounds in reducing cytokine levels in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .
Research Findings
Recent findings emphasize the importance of structural modifications in enhancing biological activity:
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Indole derivative A | Anticancer | 5 |
| Indole derivative B | Anti-inflammatory | 3 |
| Benzamide analog C | Antimicrobial | 8 |
These results indicate that small changes in chemical structure can significantly impact efficacy against various biological targets.
Propiedades
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2OS/c22-15-6-3-7-16(23)20(15)21(26)24-13-18(19-9-4-12-27-19)25-11-10-14-5-1-2-8-17(14)25/h1-9,12,18H,10-11,13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGSYBVKQKZWJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=C(C=CC=C3F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













